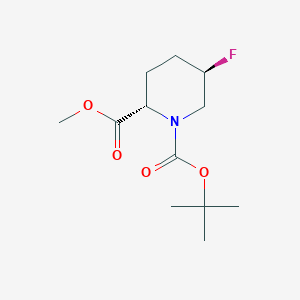

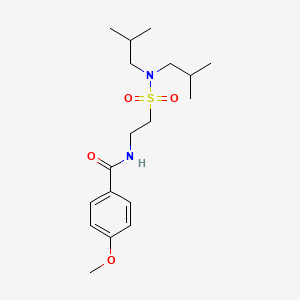

1-O-Tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” is a related compound . It has a molecular weight of 258.314 and a molecular formula of C12H22N2O4 .

Physical And Chemical Properties Analysis

The related compound “1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 338.3±42.0 °C at 760 mmHg, and a flash point of 158.4±27.9 °C .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

A study by Purkayastha et al. (2010) presented an unprecedented cascade of reactions leading to the synthesis of pipecolic acid derivatives, demonstrating the vinylfluoro group as an acetonyl cation equivalent under acidic conditions. This work highlights the chemical's significance in the synthesis of complex molecules and potential applications in medicinal chemistry (Purkayastha et al., 2010).

Enantioselective Fluorescence Sensing

Liu et al. (2008) synthesized 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, a C2-symmetric ligand that forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols, demonstrating the compound's potential in analytical chemistry for detecting and quantifying enantiomeric excess of bio-relevant molecules (Liu et al., 2008).

Catalysis and Asymmetric Synthesis

Imamoto et al. (2012) prepared enantiomers of various phosphine ligands, including those with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This work underscores the utility of such compounds in facilitating the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Advanced Organic Synthesis

Hoffmann and Rabe (1984) demonstrated the synthesis of mikanecic acid via a series of catalyzed coupling and reaction steps, starting from ethanal and tert-butyl propenoate. This showcases the chemical's role in facilitating complex organic syntheses through innovative methodologies (Hoffmann & Rabe, 1984).

Asymmetric Amine Synthesis

Ellman et al. (2002) highlighted the versatility of N-tert-Butanesulfinyl aldimines and ketimines in the asymmetric synthesis of amines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, showcasing the compound's importance in synthetic and pharmaceutical chemistry (Ellman et al., 2002).

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTQOXJWWVFRMI-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

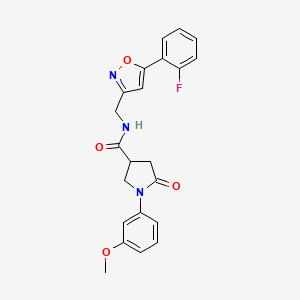

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)

![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)